molecular formula C19H17N5O4S B2628893 3-(2-oxo-2-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034532-20-0

3-(2-oxo-2-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2628893
CAS No.: 2034532-20-0
M. Wt: 411.44
InChI Key: UCDZZMLWXLSQOB-UHFFFAOYSA-N
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Description

3-(2-oxo-2-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound with a unique structure that includes a benzo[d]oxazol-2(3H)-one core, a piperidine ring, and a thieno[3,2-d][1,2,3]triazine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 3-(2-oxo-2-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one involves multiple steps, typically starting with the preparation of the benzo[d]oxazol-2(3H)-one core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The piperidine ring and thieno[3,2-d][1,2,3]triazine moiety are then introduced through subsequent reactions, often involving condensation and cyclization steps. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

3-(2-oxo-2-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2-oxo-2-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-oxo-2-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(2-oxo-2-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one can be compared with similar compounds such as:

Properties

IUPAC Name

3-[2-oxo-2-[4-(4-oxothieno[3,2-d]triazin-3-yl)piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4S/c25-16(11-23-14-3-1-2-4-15(14)28-19(23)27)22-8-5-12(6-9-22)24-18(26)17-13(20-21-24)7-10-29-17/h1-4,7,10,12H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDZZMLWXLSQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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